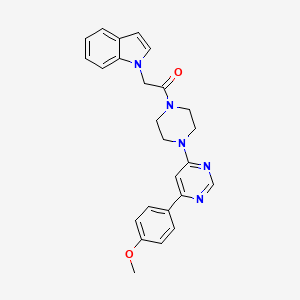

![molecular formula C15H19NO5 B2500761 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1192050-89-7](/img/structure/B2500761.png)

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides, which share the pyrrolidine core with the compound of interest, is achieved through acid-catalyzed cyclization of ureas in the presence of 3-aminophenol . This suggests that the synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also involve cyclization steps under acid catalysis, possibly starting from a suitable urea derivative and a phenol with an ethyl substituent.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing one-dimensional zig-zag polymers formed by hydrogen bonding . This information implies that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also form specific intermolecular interactions, potentially leading to the formation of polymers or cocrystals.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid might undergo. For example, the base-labile protecting group described in one study suggests that the carboxylic acid moiety in the compound of interest could be protected and deprotected under specific conditions, which is useful in peptide synthesis. Additionally, the synthesis of necic acid components of axillaridine involves epoxidation and hydrolysis steps , indicating that the compound may also be amenable to similar functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally related compounds. The presence of a carboxylic acid group typically confers acidity and the potential for salt formation. The pyrrolidine ring suggests potential chiral centers, which could affect the compound's optical activity. The ethylphenoxy moiety may contribute to the compound's hydrophobic character and influence its solubility in organic solvents. The exact properties would need to be determined experimentally, but these inferences provide a starting point for understanding the compound's behavior.

Scientific Research Applications

Antibacterial Activity

- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) explored the antibacterial properties of pyridonecarboxylic acids, including compounds similar to 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid. The study revealed the potential of certain compounds in this class to be more active than enoxacin, an established antibacterial agent (Egawa et al., 1984).

GABA-Uptake Inhibition

- Inhibition of GABA Transport Proteins : Zhao et al. (2005) investigated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid for their ability to inhibit GABA transport proteins GAT-1 and GAT-3. The study suggests that certain modifications to the 4-hydroxypyrrolidine-2-carboxylic acid structure can significantly affect inhibitory potency (Zhao et al., 2005).

Optically Active Antibacterial Agents

- Synthesis of Optically Active Quinolones : Uno et al. (1987) synthesized optically active isomers of quinolone derivatives, closely related to the 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid structure. These compounds showed significant antibacterial activity, with specific isomers being more potent than others (Uno et al., 1987).

Potential Anti-Inflammatory Agents

- Synthesis of Pyrrole-1-Acetic Acids : Ross and Sowell (1987) synthesized a series of pyrrole-1-acetic acid derivatives, which are structurally related to 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid. These compounds could have potential applications as anti-inflammatory agents (Ross & Sowell, 1987).

Synthesis of Antimicrobial Agents

- Antimicrobial Activity of Pyrrolidine Derivatives : Sreekanth and Jha (2020) demonstrated the synthesis and antimicrobial activity of novel pyrrolidine derivatives, indicating the potential of compounds like 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid in antimicrobial applications (Sreekanth & Jha, 2020).

ACE Inhibition for Hypertension

- Angiotensin Converting Enzyme (ACE) Inhibitors : A study by Addla et al. (2013) on 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, which share structural similarities with the compound , revealed their efficacy as ACE inhibitors. This indicates potential for treating conditions like hypertension (Addla et al., 2013).

properties

IUPAC Name |

1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-10-3-5-12(6-4-10)21-9-14(18)16-8-11(17)7-13(16)15(19)20/h3-6,11,13,17H,2,7-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUOLSKSKPYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

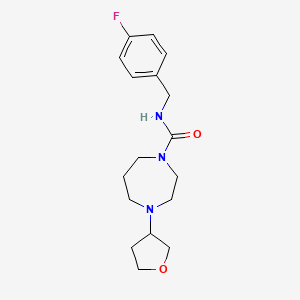

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

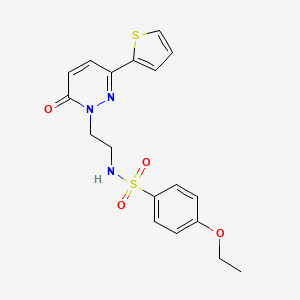

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

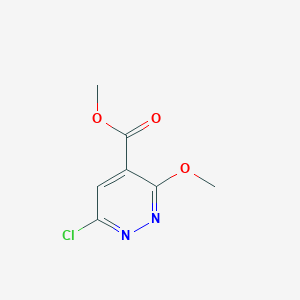

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)